6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Overview
Description
6-amino-N,N-dimethyl-3-azabicyclo[310]hexane-3-sulfonamide is a complex organic compound with a unique bicyclic structure
Mechanism of Action
Target of Action
The compound 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide is a derivative of 3-azabicyclo[3.1.0]hexane (3-ABH), a heterocyclic system often present in molecules capable of acting on various biological targets . The 3-ABH fragment is found in various natural and synthetic biologically active compounds .
Mode of Action
The exact mode of action of 6-amino-N,N-dimethyl-3-azabicyclo[31It’s known that 3-abh derivatives are actively used in drug design , suggesting that they interact with their targets to induce therapeutic effects.
Biochemical Pathways
The specific biochemical pathways affected by 6-amino-N,N-dimethyl-3-azabicyclo[313-abh derivatives are known to act on various biological targets , implying that they may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-amino-N,N-dimethyl-3-azabicyclo[31Given that 3-abh derivatives are used in drug design , it can be inferred that they have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide typically involves the cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by ruthenium (II) or cobalt (II) complexes, which facilitate the formation of the bicyclic structure . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents include dichloromethane or toluene
Catalyst: Ruthenium (II) or cobalt (II) complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent yields and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon as a catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups attached to the bicyclic structure .
Scientific Research Applications
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of antiviral drugs, such as boceprevir and PF-07321332
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A structurally similar compound used in antiviral drug synthesis.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives have similar bicyclic structures and are used in various chemical and biological applications.
Uniqueness
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c1-9(2)13(11,12)10-3-5-6(4-10)7(5)8/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSJZFGEGTYIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2C(C1)C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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